molecular formula C14H10ClFO2 B6404163 2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1262010-17-2

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6404163
CAS RN: 1262010-17-2
M. Wt: 264.68 g/mol
InChI Key: UMGURMHVOHOIEM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-6-methylbenzoic acid, 95% (hereafter referred to as CFPMA) is a phenyl-substituted carboxylic acid used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water, methanol, and other organic solvents. CFPMA has a melting point of 174-176°C, and is available in 95% pure form.

Scientific Research Applications

CFPMA is used in a variety of scientific research applications, including organic synthesis, pharmaceutical research, and material science research. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals, as well as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of CFPMA is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules in the environment. This interaction can lead to the formation of new bonds, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
CFPMA has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to be an antioxidant, and has been shown to have anti-inflammatory, anti-cancer, and anti-allergy properties.

Advantages and Limitations for Lab Experiments

CFPMA has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, the compound is relatively non-toxic and has low environmental impact. However, the compound is also relatively expensive, and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for CFPMA research. These include further investigation into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and materials. Additionally, further research could be conducted into the compound’s mechanism of action, as well as its potential toxicity and environmental impact. Finally, CFPMA could be explored as a potential therapeutic agent for a variety of diseases and conditions.

Synthesis Methods

CFPMA can be synthesized through a variety of methods. The most common method is the reaction of 3-chloro-4-fluorobenzaldehyde with 6-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures below 50°C, and the product is then purified by recrystallization.

properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-3-2-4-10(13(8)14(17)18)9-5-6-12(16)11(15)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGURMHVOHOIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690528
Record name 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262010-17-2
Record name 3'-Chloro-4'-fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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